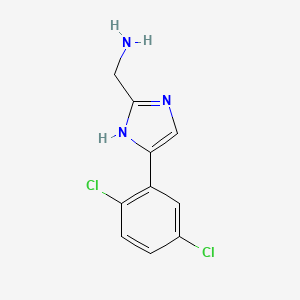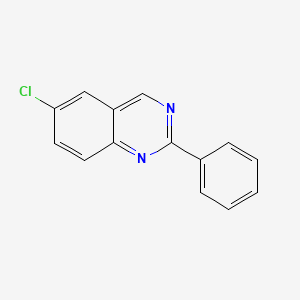
2-Methoxy-3-phenoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-phenoxybenzoic acid is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a phenoxy group (-OC6H5) attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-phenoxybenzoic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound often involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide . This method is efficient and yields high purity products suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3-phenoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The phenoxy group can be reduced to a phenol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 2-methoxy-3-carboxybenzoic acid.
Reduction: Formation of 2-methoxy-3-phenolbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-3-phenoxybenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparación Con Compuestos Similares
3-Phenoxybenzoic acid: Similar structure but lacks the methoxy group.
2-Methoxybenzoic acid: Similar structure but lacks the phenoxy group.
Uniqueness: 2-Methoxy-3-phenoxybenzoic acid is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H12O4 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
2-methoxy-3-phenoxybenzoic acid |
InChI |
InChI=1S/C14H12O4/c1-17-13-11(14(15)16)8-5-9-12(13)18-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16) |
Clave InChI |
NJXXZZUBHCQFEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1OC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)

![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)










![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)
